Methyl 3-bromo-5-(hydroxymethyl)benzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-(hydroxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAJHVDGAMQOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463438 | |
| Record name | Methyl 3-bromo-5-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307353-32-8 | |
| Record name | Methyl 3-bromo-5-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reduction of a Formyl Group:a Common and Direct Route Involves the Reduction of Methyl 3 Bromo 5 Formylbenzoate. the Aldehyde Formyl Group is Selectively Reduced to a Primary Alcohol Without Affecting the Methyl Ester or the Aryl Bromide. Sodium Borohydride Nabh₄ is a Preferred Reagent for This Transformation Due to Its Mild Nature and High Selectivity for Aldehydes over Esters.
The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) to ensure the complete consumption of the starting aldehyde.
Selective Reduction of a Diester:an Alternative Strategy Begins with Dimethyl 5 Bromoisophthalate, a Diester. This Route Requires the Selective Reduction of One of the Two Methyl Ester Groups to a Hydroxymethyl Group. This Can Be a More Challenging Transformation Due to the Similar Reactivity of the Two Ester Functionalities.
Novel Synthetic Route Development and Process Intensification
The development of novel synthetic routes for this compound is driven by the need for more efficient, sustainable, and scalable processes. This involves re-evaluating traditional batch methods and incorporating modern chemical principles and technologies.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves several key considerations. One primary goal is to improve atom economy by designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product. rsc.org
Furthermore, the choice of solvents and reagents is scrutinized to minimize environmental impact. rsc.org For example, replacing hazardous halogenated solvents like dichloromethane with more benign alternatives is a key objective. The development of catalytic reactions is also central to green synthesis, as catalysts can enable more efficient reactions with less waste compared to stoichiometric reagents. The sustainability of a synthetic route can be quantitatively assessed using metrics like the E-factor (Environmental Factor), which measures the total mass of waste generated per unit of product, and Reaction Mass Efficiency (RME). rsc.org
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, represents a significant shift from traditional batch production. polimi.it In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. This technology offers numerous advantages for the synthesis of this compound. polimi.it
The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling precise temperature control that can improve reaction selectivity and safety. polimi.it It also allows for operating under high pressure, which can accelerate reaction rates and enable the use of superheated solvents. polimi.it The modularity and smaller physical footprint of flow systems contribute to lower capital expenditures and increased operational safety, particularly when handling hazardous reagents or intermediates. polimi.it This approach aligns well with the principles of process intensification, aiming to create smaller, cleaner, and more energy-efficient processes. polimi.it
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis is a powerful tool for producing chiral molecules, where one enantiomer or diastereomer is selectively formed over others. However, this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers.
Consequently, catalytic asymmetric synthesis approaches are not directly applicable or necessary for the preparation of this specific compound. The principles of this type of synthesis would only become relevant if this compound were to be used as an intermediate in a subsequent reaction step designed to create a new chiral center within a larger, more complex molecule.
Reactivity and Chemical Transformations of Methyl 3 Bromo 5 Hydroxymethyl Benzoate
Reactions Involving the Bromine Atom
The carbon-bromine bond on the aromatic ring is a key site for various transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, as well as its removal.
Nucleophilic Substitution Reactions
While direct nucleophilic aromatic substitution on aryl halides is generally challenging, the bromine atom on Methyl 3-bromo-5-(hydroxymethyl)benzoate serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl bromide moiety of this compound is a suitable substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a biaryl compound. researchgate.netnih.gov The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, including the ester and alcohol present in the target molecule. researchgate.net A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, and a base like potassium carbonate. mdpi.com
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org It is catalyzed by palladium complexes, often with phosphine (B1218219) ligands, in the presence of a base. researchgate.net This method allows for the introduction of vinyl groups onto the aromatic ring.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is unique in its use of a dual catalytic system, typically involving a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base. organic-chemistry.org This reaction is highly efficient for creating arylalkyne structures.
Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides The following are general conditions, as specific examples for this compound were not detailed in the surveyed literature.
| Reaction | Catalyst(s) | Base | Solvent | Coupling Partner |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | Arylboronic acid |
| Heck | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, NMP | Alkene (e.g., acrylate) |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | Terminal Alkyne |
The bromine atom can be replaced by a metal through a metal-halogen exchange reaction to form a potent organometallic intermediate, such as a Grignard or organolithium reagent. These intermediates are powerful nucleophiles and bases.
However, the presence of the acidic hydroxymethyl proton and the electrophilic ester carbonyl group in this compound presents a significant challenge for the formation of these highly reactive organometallic species. Both Grignard and organolithium reagents would readily react with these functional groups, leading to deprotonation of the alcohol and/or attack at the ester.
Therefore, the direct formation of Grignard or organolithium reagents from this specific substrate is generally considered incompatible. Alternative strategies, such as protecting the hydroxymethyl and ester groups or using less basic organometallic reagents under specific conditions, would be necessary to achieve such a transformation.
Reductive Debromination Strategies
In multi-step syntheses, it is sometimes necessary to remove the bromine atom after it has served its synthetic purpose (e.g., as a directing group). This can be accomplished through reductive debromination. organic-chemistry.orgcolab.ws Given that aryl bromides are reduced more readily than aryl chlorides, selective removal is often possible. researchgate.net
A common and effective method is catalytic hydrogenation. researchgate.net This typically involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This method is generally mild and compatible with many functional groups, including esters and benzylic alcohols. researchgate.net Other methods include the use of hydride sources with a catalyst or light-mediated reduction protocols. nih.govacs.org
Table 2: Selected Methods for Reductive Debromination of Aryl Bromides
| Reagent(s) | Catalyst | Conditions | Notes |
|---|---|---|---|
| H₂ | 10% Pd/C | Neutral, various solvents (e.g., MeOH, EtOH) | Common, effective, and clean. organic-chemistry.orgresearchgate.net |
| NaBH₄ | Pd[P(t-Bu)₃]₂ | Water, room temperature | A mild hydride source in an aqueous micellar system. nih.gov |
Reactions Involving the Hydroxymethyl Group
The primary benzylic alcohol of this compound is amenable to oxidation, allowing for the synthesis of the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid requires the use of mild oxidizing agents. beilstein-journals.org More forceful conditions will typically yield the more highly oxidized carboxylic acid. masterorganicchemistry.com
Oxidation to Aldehyde: Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for the controlled oxidation of primary benzylic alcohols to aldehydes. Another effective system involves using Oxone® in conjunction with sodium bromide, which generates hypobromous acid in situ as the oxidizing species. mdma.ch
Oxidation to Carboxylic Acid: Stronger oxidizing agents are required to convert the hydroxymethyl group directly to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a classic and powerful reagent for this transformation. masterorganicchemistry.com The reaction is often performed under basic or neutral conditions followed by an acidic workup. Other strong oxidants like chromic acid (generated from CrO₃ and sulfuric acid, i.e., Jones reagent) can also be used, though they are less common now due to toxicity concerns. Alternatively, a two-step procedure involving initial oxidation to the aldehyde followed by a subsequent oxidation (e.g., using sodium chlorite) can provide the carboxylic acid. masterorganicchemistry.com
Table 3: Representative Oxidation Conditions for the Hydroxymethyl Group
| Desired Product | Reagent(s) | Solvent(s) | Typical Conditions |
|---|---|---|---|
| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Room Temperature |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Room Temperature | |
| Oxone®, NaBr | CH₃CN/H₂O | Room Temperature mdma.ch | |
| Carboxylic Acid | KMnO₄ | H₂O, base or neutral | Heat, followed by acidic workup masterorganicchemistry.com |
Esterification and Etherification Reactions
The hydroxyl moiety of the hydroxymethyl group can readily undergo esterification and etherification reactions.
Esterification: In the presence of a carboxylic acid and an acid catalyst, or more efficiently with an acyl chloride or anhydride, the hydroxymethyl group can be converted to its corresponding ester. pearson.comvedantu.comresearchgate.netiiste.orgresearchgate.net This reaction is a fundamental transformation for creating more complex molecular architectures. For example, reaction with acetyl chloride would yield methyl 3-bromo-5-(acetoxymethyl)benzoate. pearson.com The general scheme for esterification is presented below.
Reaction Scheme:
this compound + R-COCl → Methyl 3-bromo-5-(((R-carbonyl)oxy)methyl)benzoate + HCl
Etherification: The synthesis of ethers from the hydroxymethyl group can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. nih.govacs.org Alternatively, acid-catalyzed etherification with another alcohol is also a viable, though often less efficient, method for symmetrical ethers. nih.govacs.orgresearchgate.netresearchgate.net For instance, reaction with methyl iodide in the presence of a base like sodium hydride would produce methyl 3-bromo-5-(methoxymethyl)benzoate.
Reaction Scheme:
this compound + R-X (in presence of base) → Methyl 3-bromo-5-((alkoxy)methyl)benzoate + HX
| Reaction Type | Reagent Example | Product Example |
| Esterification | Acetyl chloride | Methyl 3-bromo-5-(acetoxymethyl)benzoate |
| Etherification | Methyl iodide | Methyl 3-bromo-5-(methoxymethyl)benzoate |
Conversion to Halogenated Methyl Derivatives
The hydroxymethyl group can be converted to a more reactive halomethyl group (e.g., chloromethyl or bromomethyl), which is a key functional group for introducing the substituted benzyl (B1604629) moiety into other molecules via nucleophilic substitution.
Chlorination: Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed to replace the hydroxyl group with a chlorine atom. askfilo.comaskfilo.combrainly.inthieme-connect.comlibretexts.org The reaction with thionyl chloride is particularly advantageous as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. askfilo.combrainly.in
Typical Reagents: Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅), Oxalyl chloride.
Bromination: Phosphorus tribromide (PBr₃) is a standard reagent for converting primary alcohols to the corresponding alkyl bromides with high efficiency. commonorganicchemistry.combyjus.comreddit.comyoutube.commasterorganicchemistry.com This transformation proceeds via an Sₙ2 mechanism. byjus.comyoutube.com
Typical Reagents: Phosphorus tribromide (PBr₃), Carbon tetrabromide/triphenylphosphine (Appel reaction). commonorganicchemistry.com
| Halogenation Reaction | Reagent | Product |
| Chlorination | Thionyl chloride (SOCl₂) | Methyl 3-bromo-5-(chloromethyl)benzoate |
| Bromination | Phosphorus tribromide (PBr₃) | Methyl 3-bromo-5-(bromomethyl)benzoate |
Derivatization for Analytical or Synthetic Purposes
The hydroxymethyl group serves as a handle for derivatization, which can be crucial for both analytical detection and as a strategy in multi-step organic synthesis. researchgate.netnih.govacs.org
For analytical purposes, particularly in gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of the analyte. The hydroxyl group can be converted into a less polar ether or ester derivative. For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield the corresponding trimethylsilyl (B98337) ether, which is more amenable to GC analysis. Acylation with reagents like perfluorooctanoyl chloride can also be used to create derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govastm.org
In the context of synthetic chemistry, the hydroxymethyl group can be protected during reactions targeting other parts of the molecule. Common protecting groups for benzyl-type alcohols include silyl (B83357) ethers (e.g., TBDMS), ethers (e.g., MOM or BOM), and esters. These protecting groups can be selectively removed under specific conditions to regenerate the hydroxymethyl functionality for subsequent transformations.
| Purpose | Derivatization Strategy | Example Reagent |
| Analytical (GC) | Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Synthetic | Protection | tert-Butyldimethylsilyl chloride (TBDMSCl) |
Reactions Involving the Methyl Ester Group
The methyl ester group of this compound is susceptible to several key transformations, including hydrolysis, transesterification, and reduction. These reactions modify the carboxyl functional group, providing pathways to different classes of compounds.
Hydrolysis to Carboxylic Acid
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-(hydroxymethyl)benzoic acid, under either acidic or basic conditions. quora.com
Acid-Catalyzed Hydrolysis: This is a reversible reaction, and to drive the equilibrium towards the carboxylic acid, an excess of water is typically used. brainly.comacs.orglibretexts.org The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. brainly.comlibretexts.org
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that goes to completion. quora.comchegg.com A stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is used. The reaction proceeds via nucleophilic acyl substitution by the hydroxide ion, and the resulting carboxylate salt is protonated in a subsequent acidic workup to yield the carboxylic acid. libretexts.orgchegg.com
| Hydrolysis Condition | Key Features |
| Acid-Catalyzed | Reversible, requires excess water |
| Base-Catalyzed | Irreversible, proceeds to completion |
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edutandfonline.comresearchgate.netacs.org For this compound, this allows for the replacement of the methyl group with other alkyl or aryl groups. ucla.edu
This reaction is also an equilibrium process. To favor the formation of the desired new ester, a large excess of the reactant alcohol is typically employed, or the methanol (B129727) byproduct is removed as it is formed. ucla.edu
Reaction Scheme:
this compound + R'-OH (in presence of catalyst) ⇌ 3-Bromo-5-(hydroxymethyl)benzoate ester of R' + CH₃OH
| Catalyst Type | Example |
| Acid | Sulfuric acid, p-Toluenesulfonic acid |
| Base | Sodium methoxide, Sodium ethoxide |
Reduction to Alcohol
The methyl ester group can be reduced to a primary alcohol, resulting in the formation of (3-bromo-5-(hydroxymethyl)phenyl)methanol. This requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally not effective for ester reduction. doubtnut.com
Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. doubtnut.compearson.comyoutube.comsarthaks.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ will also reduce other carbonyl-containing functional groups if present in the molecule.
| Reducing Agent | Reactivity with Esters |
| Lithium aluminum hydride (LiAlH₄) | Strong, effectively reduces esters to primary alcohols |
| Sodium borohydride (NaBH₄) | Generally unreactive towards esters |
Reactions Involving the Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the directing and activating or deactivating effects of the existing bromo, hydroxymethyl, and methoxycarbonyl groups. These substituents influence the electron density of the aromatic ring and stabilize or destabilize the intermediates formed during a reaction.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmsu.edu The rate and position of electrophilic attack are determined by the nature of the substituents already present on the ring.
The substituents on this compound have competing directing effects:
Bromo Group (-Br): The bromine atom is an ortho-, para-director. Although it is an electron-withdrawing group through its inductive effect (-I), it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). This resonance effect stabilizes the carbocation intermediate (the arenium ion) when the electrophile attacks the ortho or para positions. nih.gov However, due to the strong inductive withdrawal, the bromo group is a deactivator, making the ring less reactive than benzene itself.
Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is generally considered to be a weak ortho-, para-director and a weak activator. The methylene (B1212753) linker insulates the hydroxyl group's oxygen from the ring, so its primary influence is the weak electron-donating inductive effect of an alkyl-like group.
Methoxycarbonyl Group (-COOCH₃): The methyl ester group is a meta-director and a strong deactivator. Both the inductive and resonance effects of the carbonyl group withdraw electron density from the aromatic ring, making it significantly less nucleophilic and thus less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, which makes the meta position the least deactivated and therefore the preferred site of attack for an incoming electrophile. rsc.orgmnstate.edu
Predicted Regioselectivity:
In this compound, the three substituents are in a meta-relationship to each other. The available positions for substitution are C2, C4, and C6.
The powerful meta-directing and deactivating methoxycarbonyl group at C1 will direct incoming electrophiles away from its ortho positions (C2 and C6) and towards its meta position (C4).
The bromo group at C3 is an ortho-, para-director. It will direct incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).
The hydroxymethyl group at C5 is also an ortho-, para-director, directing to its ortho positions (C4 and C6) and its para position (C2).
The directing effects of the three groups are summarized below:
| Substituent | Position | Directing Effect | Available Positions Directed To |
| -COOCH₃ | C1 | meta | C4 |
| -Br | C3 | ortho, para | C2, C4, C6 |
| -CH₂OH | C5 | ortho, para | C2, C4, C6 |
Below is a table summarizing the directing effects of substituent types found on the molecule of interest, with examples of typical electrophilic aromatic substitution reactions.
| Substituent Type | Directing Effect | Activating/Deactivating | Example Reaction on a Model Compound |
| Halogen (-Br) | Ortho, Para | Deactivating | Bromination of Bromobenzene yields a mixture of 1,2-dibromobenzene (B107964) and 1,4-dibromobenzene. |
| Alkyl (-CH₂OH) | Ortho, Para | Weakly Activating | Nitration of Toluene yields a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene. |
| Ester (-COOCH₃) | Meta | Strongly Deactivating | Nitration of Methyl Benzoate (B1203000) yields primarily Methyl 3-nitrobenzoate. rsc.orgaiinmr.com |
Functionalization of Aromatic C-H Bonds
In recent years, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions which often require pre-functionalized starting materials. nih.gov These reactions are typically mediated by transition metal catalysts.
For this compound, the potential for C-H functionalization would depend on the specific reaction conditions and the catalyst employed. The directing groups present on the ring can play a crucial role in guiding the regioselectivity of such transformations.
The presence of the hydroxymethyl and methoxycarbonyl groups, which contain oxygen atoms with lone pairs, could potentially direct a transition metal catalyst to one of the ortho C-H bonds. For example, the oxygen of the hydroxymethyl group could coordinate to a metal center, directing functionalization to the C4 or C6 positions. Similarly, the carbonyl oxygen of the ester group could direct functionalization to the C2 or C6 positions.
However, the electronic and steric environment of each C-H bond will also influence its reactivity. The C-H bonds at the C2 and C6 positions are ortho to the bulky bromo and hydroxymethyl/ester groups respectively, which might sterically hinder the approach of a catalyst. The C-H bond at the C4 position is less sterically encumbered.
Given the lack of specific literature on C-H functionalization of this compound, any discussion of potential reactions remains speculative. However, based on general principles, transition metal-catalyzed C-H activation could potentially be used to introduce new functional groups at the C2, C4, or C6 positions, with the precise outcome depending on the directing group ability of the substituents and the reaction conditions.
The table below outlines some general types of C-H functionalization reactions that have been applied to aromatic compounds, which could theoretically be adapted for this compound.
| C-H Functionalization Reaction | Typical Catalyst | Potential Application |
| Arylation | Palladium, Rhodium, Ruthenium | Formation of a new C-C bond with another aromatic ring. |
| Alkylation/Alkenylation | Palladium, Rhodium | Formation of a new C-C bond with an alkyl or vinyl group. |
| Borylation | Iridium, Rhodium | Introduction of a boryl group, a versatile synthetic handle. |
| Halogenation | Palladium, Copper | Direct introduction of another halogen atom. |
Applications of Methyl 3 Bromo 5 Hydroxymethyl Benzoate As a Building Block in Complex Molecule Synthesis
Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The primary application of Methyl 3-bromo-5-(hydroxymethyl)benzoate is as an intermediate in the synthesis of pharmaceutical compounds. indiafinechemicals.com Its scaffold is found within various molecules of therapeutic interest, and its functional groups provide the necessary handles for constructing complex drug architectures.
In the early stages of drug discovery, the generation of compound libraries containing diverse but structurally related molecules is crucial for screening against biological targets. This compound serves as an excellent starting point for creating such libraries. Each of its functional groups can be independently addressed:
The bromo group is a key site for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of a wide range of substituents.
The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ether or ester, providing another point of diversification.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other esters.
This orthogonal reactivity allows chemists to systematically modify the molecule's structure to explore the structure-activity relationship (SAR) of a new chemical series, a fundamental process in medicinal chemistry.
This compound and its close derivatives are precursors in the synthesis of targeted therapeutic agents. For instance, a closely related compound, (3-bromo-5-hydroxymethyl-phenyl)-methanol, is an intermediate in the synthesis of cis-imidazolines designed as small molecule inhibitors of the MDM2-p53 interaction. google.com This interaction is a critical target in oncology, as its inhibition can reactivate the p53 tumor suppressor pathway. The synthesis demonstrates the utility of the 3-bromo-5-(substituted)benzyl scaffold in generating molecules with potential anti-cancer activity. google.com The use of this building block provides a rigid core to which other necessary pharmacophores can be attached to achieve high-affinity binding to the MDM2 protein. google.com
Agrochemical Development and Synthesis
The structural motifs present in this compound are also relevant to the agrochemical industry, where substituted benzene (B151609) rings are common features of herbicides, pesticides, and fungicides.
While direct synthesis of a commercial pesticide from this specific intermediate is not widely documented in public literature, related structures are of significant interest. For example, derivatives of 3-bromomethylbenzoic acid are described as valuable starting materials in the synthesis of certain herbicides. google.com These related patents underscore the importance of the brominated benzoic acid scaffold in the creation of agrochemically active compounds. The bromine atom often plays a role in enhancing the biological activity of the final product or serves as a synthetic handle for introducing other key fragments, similar to its role in pharmaceutical synthesis.
The development of new agrochemicals is driven by the need to overcome resistance and improve efficacy and safety profiles. This compound represents a versatile scaffold for exploring novel chemical entities with potential pesticidal or herbicidal properties. Its three functional groups allow for the creation of a wide array of derivatives that can be screened for biological activity. The ability to build upon this central ring in multiple directions allows researchers to fine-tune properties such as target specificity, environmental persistence, and plant uptake.
Materials Science and Polymer Chemistry
Although less common than its application in life sciences, the structure of this compound makes it a candidate for use in materials science, particularly as a monomer for the synthesis of functional polymers.
The molecule's bifunctional nature—possessing a hydroxyl group for polymerization and a bromo group for modification—is of interest. The hydroxymethyl group can participate in step-growth polymerization reactions, such as polycondensation, to form polyesters or polyethers. The resulting polymer would have a bromine atom pendant on each repeating unit of the polymer backbone.
This pendant bromo group can be used for post-polymerization modification. For example, techniques like atom transfer radical polymerization (ATRP) could be used to graft other polymer chains from the backbone, or the bromo group could be substituted to introduce specific functionalities, such as light-emitting moieties, cross-linking sites, or groups that enhance thermal stability. This approach allows for the creation of advanced materials with precisely tailored properties.
Table 2: Synthetic Utility of Functional Groups in this compound
| Functional Group | Potential Reactions | Application Area |
|---|---|---|
| Bromo Group | Suzuki, Heck, Stille, Sonogashira cross-coupling; Nucleophilic aromatic substitution. | Pharmaceuticals, Agrochemicals, Materials Science |
| Hydroxymethyl Group | Oxidation (to aldehyde/acid); Esterification; Etherification; Polymerization. | Pharmaceuticals, Agrochemicals, Materials Science |
| Methyl Ester Group | Hydrolysis (to acid); Amidation; Transesterification. | Pharmaceuticals, Agrochemicals |
Monomer in Polymer Synthesis
The bifunctional nature of the molecule, possessing both a hydroxyl group and a reactive bromine atom, suggests its potential as a monomer in the synthesis of certain types of polymers. For instance, the hydroxyl group could participate in condensation polymerization to form polyesters or polyethers, while the bromine atom could be utilized in polymerization reactions that proceed via cross-coupling mechanisms. However, specific examples of its use as a monomer in polymer synthesis are not readily found in the current scientific literature.
Precursor for Functional Materials
The versatile chemical handles on this compound make it an attractive precursor for the synthesis of functional materials. The bromine atom allows for its incorporation into larger conjugated systems through cross-coupling reactions, which is a key strategy in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The hydroxymethyl group can be used to tune the solubility and processing characteristics of the resulting materials or to anchor the molecule to surfaces.
Fine Chemical and Specialty Chemical Production
In the realm of fine and specialty chemicals, this compound serves as a valuable intermediate. biosynth.com Its structure is a key component in the synthesis of more complex molecules used in various industries. The ability to selectively functionalize the bromine, hydroxymethyl, and methyl ester groups allows for the creation of a diverse range of downstream products with specific and high-value applications.
Spectroscopic Characterization and Elucidation of Methyl 3 Bromo 5 Hydroxymethyl Benzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a detailed map of the atomic arrangement can be constructed.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 3-bromo-5-(hydroxymethyl)benzoate, the spectrum is characterized by distinct signals corresponding to the aromatic, hydroxymethyl, and methyl ester protons.
The aromatic region displays signals for the three protons on the benzene (B151609) ring. Due to the 1,3,5-substitution pattern, these protons are chemically distinct and their signals are expected between 7.5 and 8.5 ppm. The protons of the hydroxymethyl group (-CH₂OH) typically appear as two separate signals: a singlet for the methylene (B1212753) (-CH₂) protons and a broader, exchangeable singlet for the hydroxyl (-OH) proton. The methyl ester (-OCH₃) protons give rise to a sharp, distinct singlet further upfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | ~8.1 | Singlet / Triplet (narrow) | 1H |
| Ar-H | ~7.9 | Singlet / Triplet (narrow) | 1H |
| Ar-H | ~7.7 | Singlet / Triplet (narrow) | 1H |
| -CH₂OH | ~4.7 | Singlet | 2H |
| -OCH₃ | ~3.9 | Singlet | 3H |
| -CH₂OH | Variable (e.g., ~2.5-3.5) | Broad Singlet | 1H |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attachment to electronegative atoms). The spectrum for this compound is expected to show nine distinct signals, corresponding to each carbon atom in the molecule.
The carbonyl carbon of the ester group appears significantly downfield, typically around 165 ppm. chemicalbook.com The six aromatic carbons resonate in the 120-145 ppm range, with their exact shifts influenced by the attached substituents (bromine, hydroxymethyl, and methyl carboxylate). The carbon atom bonded to the bromine (C-Br) is expected to be shielded relative to the others. The aliphatic carbons of the hydroxymethyl (-CH₂OH) and methyl ester (-OCH₃) groups are found in the upfield region of the spectrum. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165 |
| Ar-C (Substituted) | ~142 |
| Ar-C (Substituted) | ~135 |
| Ar-CH | ~133 |
| Ar-CH | ~130 |
| Ar-CH | ~128 |
| Ar-CBr | ~122 |
| -CH₂OH | ~64 |
| -OCH₃ | ~52 |
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, a key correlation would be expected between the methylene (-CH₂) and hydroxyl (-OH) protons of the hydroxymethyl group, confirming they are part of the same spin system. Due to the meta-substitution on the aromatic ring, significant through-bond couplings between the aromatic protons are not expected.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the -OCH₃ proton signal at ~3.9 ppm would correlate with the carbon signal at ~52 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations include:
The methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O).
The methylene protons (-CH₂OH) to the aromatic carbon they are attached to (C-5) and the adjacent aromatic carbons (C-4, C-6).
The aromatic protons to neighboring aromatic carbons, confirming the substitution pattern.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The presence of the hydroxyl group is indicated by a strong, broad absorption band in the region of 3400-3300 cm⁻¹, characteristic of the O-H stretching vibration in an alcohol. The ester functional group is identified by a very strong and sharp absorption band around 1720 cm⁻¹ due to the C=O carbonyl stretch. researchgate.netnist.gov Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹. researchgate.net The fingerprint region (below 1500 cm⁻¹) contains complex signals, including the C-O stretching of the ester and alcohol, and the C-Br stretch.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol (-OH) | 3400 - 3300 | Strong, Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic (-CH₃, -CH₂) | 2980 - 2850 | Medium |
| C=O Stretch | Ester | ~1720 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | ~1600, ~1450 | Medium |
| C-O Stretch | Ester, Alcohol | 1300 - 1100 | Strong |
| C-Br Stretch | Bromoalkane | < 700 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural confirmation. The molecular weight of this compound is 245.07 g/mol .
A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by two mass units (e.g., at m/z 244 and 246). This isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.
Common fragmentation pathways would involve the loss of stable neutral fragments from the molecular ion.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Ion | Description |
| 244 / 246 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern |
| 213 / 215 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester |
| 165 | [M - Br]⁺ | Loss of the bromine atom |
| 135 | [M - Br - CH₂O]⁺ | Subsequent loss of formaldehyde (B43269) from the [M-Br]⁺ ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the benzene ring.
The spectrum is expected to show a strong absorption band (the primary band) at a wavelength (λmax) below 250 nm. A second, weaker absorption band (the secondary or benzenoid band), which is more sensitive to substitution on the ring, would likely appear at a longer wavelength, typically in the 270-300 nm range. The exact position and intensity of these bands are influenced by the combination of the bromo, hydroxymethyl, and methyl carboxylate substituents on the aromatic system.
Crystallography and X-ray Diffraction for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. X-ray crystallography is the most definitive method for determining this arrangement. To date, a detailed single-crystal X-ray diffraction analysis specifically for this compound has not been reported in publicly accessible crystallographic databases.
However, the crystallographic structures of several isomeric and closely related derivative compounds have been elucidated, providing valuable insight into the potential solid-state conformations and intermolecular interactions that might be expected for this compound. The analysis of these related structures offers a glimpse into how substituents on the benzene ring influence crystal packing and hydrogen bonding networks.
Detailed crystallographic data for selected bromo-substituted methyl benzoate (B1203000) derivatives are presented below. These compounds, while not exact derivatives of this compound, share key structural motifs, such as the brominated phenyl ring and the methyl ester group.
| Compound | Methyl 5-bromo-2-hydroxybenzoate | Methyl 4-bromo-3-hydroxybenzoate | Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate |
| Formula | C₈H₇BrO₃ | C₈H₇BrO₃ | C₁₀H₁₂BrNO₄S |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁/c | P2₁/c |
| a (Å) | 3.9829 (8) | 10.812 (4) | 6.0798 (1) |
| b (Å) | 9.0950 (19) | 6.317 (2) | 10.7853 (3) |
| c (Å) | 12.122 (3) | 12.490 (5) | 19.5206 (4) |
| β (˚) | 95.162 (9) | 100.164 (6) | 90.306 (1) |
| Volume (ų) | 437.33 (17) | 839.7 (5) | 1280.00 (5) |
| Z | 2 | 4 | 4 |
| Key Interactions | O—H···O hydrogen bonds, π–π stacking | O—H···O hydrogen bonds | C—H···O interactions |
| Reference | researchgate.net | nih.gov | nih.gov |
For the isomer Methyl 4-bromo-3-hydroxybenzoate, the methoxycarbonyl group is slightly twisted with respect to the benzene ring. nih.gov In its crystal structure, molecules are connected by intermolecular O—H···O hydrogen bonds between the hydroxyl and carbonyl groups, which form infinite helical chains. nih.gov
The more complex derivative, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, shows a significant dihedral angle between the planar methyl ester group and the aromatic ring. nih.gov In the solid state, weak intermolecular C—H···O interactions are responsible for linking the molecules into centrosymmetric dimers. nih.gov
The study of these related compounds demonstrates the importance of the position and nature of functional groups in directing the supramolecular assembly in the solid state. For this compound, it is anticipated that the hydroxyl group of the hydroxymethyl substituent would play a significant role in forming strong hydrogen-bonding networks, likely influencing the crystal packing in a manner distinct from the simple hydroxyl-substituted isomers. However, without experimental crystallographic data for the title compound, such structural details remain speculative.
Computational Chemistry and Theoretical Studies of Methyl 3 Bromo 5 Hydroxymethyl Benzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Methyl 3-bromo-5-(hydroxymethyl)benzoate. These calculations solve the Schrödinger equation for a given molecule to determine its electron distribution and orbital energies.
From the molecular orbital energies, key electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a guide to its reactive sites. For this compound, the oxygen atoms of the ester and hydroxyl groups are expected to be electron-rich, while the hydrogen atoms of the hydroxyl and methyl groups, as well as the carbon atom of the carbonyl group, are likely to be electron-poor.
Various reactivity descriptors can be derived from quantum chemical calculations, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For instance, the Fukui function can be calculated to identify the atoms in the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 5.62 eV |
| Ionization Potential | 6.85 eV |
| Electron Affinity | 1.23 eV |
| Electronegativity (χ) | 4.04 |
| Chemical Hardness (η) | 2.81 |
| Chemical Softness (S) | 0.356 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and flexibility of a molecule like this compound.
The conformation of a molecule, which is its three-dimensional arrangement of atoms, can significantly influence its physical and chemical properties. For this compound, key conformational features include the orientation of the hydroxymethyl and methyl ester groups relative to the benzene (B151609) ring. These orientations are determined by the torsional angles around the single bonds connecting these groups to the ring.
MD simulations can be used to explore the potential energy surface of the molecule and identify its stable conformers (low-energy states). By simulating the molecule's dynamics at a given temperature, the relative populations of different conformers can be determined, providing insight into the molecule's conformational preferences under specific conditions. These simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions more closely.
The results of MD simulations can be analyzed to understand the flexibility of different parts of the molecule. For instance, the root-mean-square fluctuation (RMSF) of each atom can be calculated to identify regions of high and low mobility. This information is particularly useful for understanding how the molecule might interact with other molecules, such as biological receptors.
| Torsional Angle | Description | Low-Energy Conformations (degrees) | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| τ1 (C-C-C-O) | Rotation of the methyl ester group | 0, 180 | 4.5 |
| τ2 (C-C-C-O) | Rotation of the hydroxymethyl group | 60, 180, 300 | 2.1 |
Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) modeling is a computational technique used to establish a correlation between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of related compounds, SAR models can identify the structural features that are important for a particular biological effect. nih.gov This information can then be used to design new compounds with improved activity. Benzoic acid derivatives have been the subject of SAR studies for various biological activities. iomcworld.comresearchgate.net
In the context of this compound, SAR modeling could be used to explore the effects of modifying its structure on a hypothetical biological activity, such as enzyme inhibition or receptor binding. A library of derivatives could be designed by systematically altering the substituents on the benzene ring. For example, the bromo group could be replaced with other halogens or alkyl groups, and the hydroxymethyl and methyl ester groups could be modified or replaced with other functional groups.
For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. The biological activity of each derivative would also need to be determined, either through experimental testing or by using a predictive model.
Statistical methods, such as multiple linear regression or partial least squares, can then be used to build a mathematical model that relates the molecular descriptors to the biological activity. This model can then be used to predict the activity of new, untested compounds and to identify the key structural features that are responsible for the observed activity. For instance, the model might reveal that a certain size or electronic character of the substituent at a particular position is crucial for high activity. icm.edu.pl
| Derivative | Modification | Calculated LogP | Predicted Activity (IC50, µM) |
|---|---|---|---|
| 1 (Parent) | - | 2.1 | 15.2 |
| 2 | Bromo to Chloro | 1.9 | 20.5 |
| 3 | Bromo to Fluoro | 1.7 | 25.1 |
| 4 | Hydroxymethyl to Carboxylic Acid | 1.5 | 8.9 |
| 5 | Methyl Ester to Ethyl Ester | 2.5 | 12.7 |
Reaction Mechanism Elucidation through Computational Methods
Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, these methods can identify the transition states and intermediates that connect the reactants to the products. This provides a step-by-step picture of how the reaction proceeds and allows for the calculation of important kinetic parameters, such as activation energies.
For this compound, computational methods could be used to investigate a variety of reactions. For example, the mechanism of its synthesis, such as the esterification of 3-bromo-5-(hydroxymethyl)benzoic acid, could be studied to understand the role of the catalyst and the factors that control the reaction rate and yield. The reactivity of the compound in various transformations, such as nucleophilic aromatic substitution or reactions involving the hydroxyl and ester functional groups, could also be explored. For instance, the mechanism of hydrolysis of the ester group under acidic or basic conditions could be elucidated. numberanalytics.com
DFT calculations are commonly used to locate the transition state structures and calculate their energies. The activation energy of the reaction can then be determined as the energy difference between the transition state and the reactants. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be identified.
Furthermore, computational methods can provide insights into the role of the solvent in a reaction. By including solvent molecules in the calculations, either explicitly or through a continuum model, the effect of the solvent on the energies of the reactants, transition states, and products can be assessed. This can be crucial for understanding reactions that are sensitive to the reaction medium.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) in Gas Phase | Calculated Activation Energy (kcal/mol) in DMSO |
|---|---|---|---|
| Step 1 | Nucleophilic attack | 25.8 | 22.1 |
| Step 2 | Formation of Meisenheimer complex | -5.2 (relative to reactants) | -8.9 (relative to reactants) |
| Step 3 | Departure of leaving group | 15.3 | 12.5 |
Advanced Topics and Future Directions in Methyl 3 Bromo 5 Hydroxymethyl Benzoate Research
Emerging Synthetic Methodologies
The synthesis of functionalized benzoates like Methyl 3-bromo-5-(hydroxymethyl)benzoate is increasingly benefiting from modern synthetic strategies that offer greater efficiency, selectivity, and sustainability compared to traditional methods.
One of the most significant advancements is the application of C-H functionalization . yale.eduumich.edu This approach allows for the direct conversion of carbon-hydrogen bonds into new functional groups, streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. For the synthesis of precursors to this compound, C-H functionalization could enable the direct introduction of the hydroxymethyl or carboxylate groups onto a brominated aromatic core, or vice-versa. yale.edu This methodology is known for its high functional group tolerance, which is crucial when dealing with multifunctional molecules. yale.edu
Photoredox catalysis is another emerging area with significant potential. nih.govbeilstein-journals.orgacs.orgnih.gov This technique uses visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. beilstein-journals.orgacs.orgnih.gov For instance, photoredox-catalyzed approaches could be employed for the late-stage functionalization of the this compound scaffold, allowing for the introduction of complex molecular fragments at the C-H positions of the aromatic ring. rsc.org Recent studies have demonstrated the use of organic photoredox catalysts for the para-selective acylation and alkylation of electron-rich arenes, a strategy that could be adapted for the derivatization of this compound. rsc.org
The following table summarizes some emerging synthetic methodologies and their potential application to this compound:
| Methodology | Potential Application | Advantages |
| C-H Functionalization | Direct introduction of functional groups onto the aromatic ring. | Atom economy, reduced number of synthetic steps, high functional group tolerance. yale.edu |
| Photoredox Catalysis | Late-stage functionalization and derivatization under mild conditions. | Use of visible light, high selectivity, access to novel reaction pathways. nih.govbeilstein-journals.org |
| One-Pot Reactions | Streamlined synthesis of complex derivatives from simple precursors. | Increased efficiency, reduced waste, time and cost savings. rsc.org |
Bio-conjugation and Bio-orthogonality Applications
The unique combination of a reactive bromo group and a modifiable hydroxymethyl group makes this compound a promising candidate for applications in bioconjugation and bio-orthogonal chemistry. nih.govwikipedia.org These fields focus on the labeling and tracking of biomolecules in their native environments without interfering with biological processes. wikipedia.orgwebsite-files.com
The aryl bromide moiety can serve as a handle for transition metal-catalyzed cross-coupling reactions, a well-established method for forming carbon-carbon and carbon-heteroatom bonds. nih.gov This would allow for the attachment of this compound to proteins or other biomolecules that have been functionalized with a suitable coupling partner, such as a boronic acid or an alkyne. nih.govmit.edu
The hydroxymethyl group, on the other hand, offers a site for derivatization through esterification or etherification. This could be used to attach reporter molecules, such as fluorescent dyes or affinity tags, or to link the compound to a solid support for use in diagnostics or purification. The orthogonality of these two functional groups—the ability to react one without affecting the other—is a key advantage. For instance, the hydroxymethyl group could be modified first, followed by a palladium-catalyzed cross-coupling reaction at the bromo position.
Bio-orthogonal reactions are a class of chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govresearchgate.net The functional groups on this compound, after suitable modification, could participate in such reactions. For example, the hydroxymethyl group could be converted to an azide (B81097) or an alkyne, which are common functional groups in "click chemistry," a type of bio-orthogonal reaction. nih.gov
Flow Chemistry and Microfluidic Reactor Applications
The synthesis of fine chemicals and pharmaceutical intermediates is increasingly moving towards continuous flow manufacturing, which offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. elveflow.comarxiv.orgtandfonline.comacs.org Flow chemistry, often performed in microfluidic reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. elveflow.comarxiv.org
For the synthesis of this compound, flow chemistry could be particularly beneficial for the bromination step. The use of molecular bromine in batch processes is hazardous due to its toxicity and high reactivity. In a flow system, bromine can be generated in situ and immediately consumed in the reaction, minimizing the risks associated with its handling and storage. mdpi.comresearchgate.netsemanticscholar.org
Similarly, esterification reactions can be significantly accelerated in flow reactors due to enhanced heat and mass transfer. beilstein-journals.orgnih.gov The small dimensions of the channels in a microfluidic reactor ensure rapid mixing and efficient heat exchange, leading to higher yields and purities in shorter reaction times. tandfonline.comacs.org The table below highlights the potential benefits of using flow chemistry for the synthesis of this compound.
| Reaction Step | Advantage in Flow Chemistry |
| Aromatic Bromination | In-situ generation of hazardous reagents, improved safety, and precise control. mdpi.comresearchgate.net |
| Esterification | Enhanced heat and mass transfer, faster reaction rates, and higher yields. beilstein-journals.org |
| Multi-step Synthesis | Integration of multiple reaction and purification steps into a single continuous process. arxiv.org |
Exploration of Stereoselective Synthesis
While this compound itself is an achiral molecule, it serves as a valuable precursor for the synthesis of chiral molecules. The field of stereoselective synthesis focuses on methods that produce a specific stereoisomer of a chiral product.
One avenue for exploration is the enzymatic synthesis of chiral derivatives. rsc.orgnih.govresearchgate.net Lipases, for example, are known to catalyze the stereoselective esterification or hydrolysis of a wide range of substrates. researchgate.netresearchgate.net One could envision the enzymatic resolution of a racemic mixture of a chiral alcohol using an activated derivative of the benzoic acid part of the molecule, or the enzymatic desymmetrization of a prochiral diol using the methyl ester. Engineered enzymes could provide access to highly enantioenriched products. rsc.orgnih.gov
Furthermore, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in a variety of stereoselective reactions, such as aldol (B89426) additions or allylation reactions, to introduce new stereocenters. The development of chiral catalysts for these transformations would allow for the synthesis of a wide range of enantiomerically pure compounds derived from this compound.
Development of New Catalytic Systems
The development of novel catalytic systems is a continuous driving force in chemical synthesis, and research into this compound and its derivatives would greatly benefit from such advancements. While palladium-catalyzed cross-coupling reactions are well-established, there is a growing interest in using more earth-abundant and less expensive metals like nickel and copper.
Recent research has shown the effectiveness of nickel/photoredox dual catalysis for a variety of transformations, including the enantioselective acylation of α-bromobenzoates. researchgate.netnih.gov This approach combines the advantages of photoredox catalysis with the unique reactivity of nickel catalysts, enabling transformations that are not possible with traditional methods. researchgate.netnih.gov The application of such systems to reactions involving the bromo-substituent of this compound could lead to the development of novel and efficient synthetic routes.
Furthermore, the development of catalysts for the selective functionalization of the C-H bonds of the aromatic ring in the presence of the existing functional groups remains a significant challenge. The design of new ligands and catalytic systems that can direct the functionalization to a specific position would open up new avenues for the derivatization of this scaffold.
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
For the synthesis of this compound, ML algorithms could be trained on existing reaction data to predict the optimal conditions for each synthetic step, including the choice of catalyst, solvent, temperature, and reaction time. beilstein-journals.orgrsc.orgacs.orgresearchgate.net This can significantly reduce the number of experiments required, saving time and resources.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
